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1-(Difluoromethyl)-3,5-dimethylpyrazole

Cat. No.: B1363854
M. Wt: 146.14 g/mol
InChI Key: UVNMYOIEUOVIDW-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in chemistry. Its aromatic nature and the ability of its nitrogen atoms to participate in hydrogen bonding contribute to its frequent appearance in a wide range of biologically active compounds. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.netresearchgate.netresearchgate.netchemrxiv.org The amphoteric character of the pyrazole core allows for straightforward functionalization, making it a versatile building block for synthesizing complex molecular architectures. researchgate.net This inherent versatility and proven biological relevance have established the pyrazole nucleus as a critical component in drug discovery and development. jocpr.com

Importance of Fluorine Substitution in Organic Chemistry and Design

The introduction of fluorine into organic molecules can dramatically alter their properties. orgsyn.org The fluorine atom is small and highly electronegative, leading to several beneficial modifications. arkat-usa.org Substituting hydrogen with fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to biological targets, and modulate lipophilicity and bioavailability. arkat-usa.orgnih.gov The difluoromethyl group (CHF2) is particularly noteworthy as it is considered a lipophilic hydrogen bond donor, a unique combination of properties that can significantly influence molecular interactions. researchgate.netarkat-usa.org This strategic use of fluorine is a powerful tool for fine-tuning the characteristics of a molecule for specific applications, a concept central to modern drug design. researchgate.netrsc.org

Overview of 1-(Difluoromethyl)-3,5-dimethylpyrazole as a Research Target

This compound emerges as a logical and compelling research target at the intersection of pyrazole chemistry and fluorine substitution. Its structure combines the well-established 3,5-dimethylpyrazole (B48361) core with the N-difluoromethyl group. The synthesis of such compounds typically involves the direct N-difluoromethylation of the parent pyrazole, 3,5-dimethylpyrazole. researchgate.net This reaction can be achieved using various difluoromethylating agents, such as chlorodifluoromethane (B1668795) (ClCF2H), under basic conditions. researchgate.net

The parent compound, 3,5-dimethylpyrazole, is a readily available starting material, synthesized through the condensation of acetylacetone (B45752) with hydrazine (B178648). orgsyn.orgwikipedia.orgyoutube.com Its physical and chemical properties are well-documented, providing a solid foundation for developing and characterizing its derivatives.

Table 1: Physicochemical Properties of 3,5-Dimethylpyrazole

Property Value
Molecular Formula C₅H₈N₂
Molar Mass 96.13 g/mol
Appearance White solid/crystals
Melting Point 105-108 °C
Boiling Point 218 °C
CAS Number 67-51-6

Data sourced from nih.govwikipedia.orgnist.gov

The introduction of the difluoromethyl group onto the 3,5-dimethylpyrazole scaffold is anticipated to modify its electronic profile, solubility, and metabolic stability, making this compound an attractive candidate for screening in medicinal and agrochemical research programs.

Scope and Relevance of Current Research Trends

Current research in fluorinated heterocycles is vibrant, with a continuous demand for novel fluorinated building blocks for various applications. researchgate.netarkat-usa.org The development of efficient and scalable methods for the N-difluoromethylation of azoles, including pyrazoles, is an active area of investigation. chemrxiv.orgresearchgate.net Research focuses on creating cost-effective and environmentally benign protocols to access these valuable molecules. researchgate.net

Compounds like this compound are valuable as precursors for more complex derivatives. The pyrazole ring can be further functionalized, for example, through electrophilic substitution at the C4 position, allowing for the synthesis of a diverse library of compounds. researchgate.net The study of these molecules contributes to a deeper understanding of structure-activity relationships (SAR) and structure-property correlations, guiding the design of future generations of pharmaceuticals and functional materials. arkat-usa.orgresearchgate.net The synthesis and characterization of this compound and its analogues are therefore highly relevant to ongoing trends in synthetic organic chemistry, medicinal chemistry, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8F2N2 B1363854 1-(Difluoromethyl)-3,5-dimethylpyrazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethyl)-3,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2/c1-4-3-5(2)10(9-4)6(7)8/h3,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNMYOIEUOVIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 1 Difluoromethyl 3,5 Dimethylpyrazole

Transformations at the Pyrazole (B372694) Ring System

The pyrazole ring in N-substituted 3,5-dimethylpyrazoles is an aromatic system with a high degree of reactivity toward electrophiles, primarily at the C4 position. researchgate.net The presence of two methyl groups at the C3 and C5 positions further enhances the electron density at the C4 carbon, making it the unequivocal site for electrophilic attack. rsc.orgresearchgate.net

The C4 position of N-difluoromethylated pyrazoles is readily functionalized through various electrophilic aromatic substitution reactions. Studies on the closely related isomers, 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole, have demonstrated that halogenation, nitration, and sulfonation proceed with high regioselectivity and yield. arkat-usa.orgresearchgate.net These transformations provide key intermediates for further synthetic modifications. arkat-usa.org

Halogenation: The introduction of halogen atoms at the C4 position is a common and efficient derivatization strategy.

Bromination: The reaction of 1-(difluoromethyl)-3-methyl-1H-pyrazole with bromine in acetic acid at elevated temperatures (65–70 °C) results in the formation of 4-bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole in high yields, typically between 80-90%. arkat-usa.org

Chlorination: Treatment with N-chlorosuccinimide (NCS) in acetonitrile (B52724) at 60 °C provides the corresponding 4-chloro derivatives in approximately 80% yield. arkat-usa.org

Nitration and Sulfonation: Functionalization with nitro and sulfonyl groups has also been successfully achieved.

Sulfonation: The synthesis of 1-(difluoromethyl)pyrazole-4-sulfonyl chlorides can be accomplished with high yields by reacting the parent pyrazole with chlorosulfonic acid followed by treatment with thionyl chloride at 80 °C. arkat-usa.org

Nitration: The introduction of a nitro group at the C4 position is a critical step for further functional group interconversions. arkat-usa.org

The table below summarizes key electrophilic substitution reactions performed on N-difluoromethylated pyrazole isomers, which serve as a model for the reactivity of 1-(difluoromethyl)-3,5-dimethylpyrazole.

Reaction TypeReagents and ConditionsProductYieldReference
BrominationBr2, Acetic Acid, 65–70 °C4-Bromo-1-(difluoromethyl)pyrazole derivative~80–90% arkat-usa.org
ChlorinationN-Chlorosuccinimide (NCS), Acetonitrile, 60 °C4-Chloro-1-(difluoromethyl)pyrazole derivative~80% arkat-usa.org
Sulfonation1. HSO3Cl 2. SOCl2, 80 °C1-(Difluoromethyl)pyrazole-4-sulfonyl chloride derivativeHigh arkat-usa.org
NitrationDetails not specified4-Nitro-1-(difluoromethyl)pyrazole derivativeNot specified arkat-usa.org

Nucleophilic aromatic substitution (SNAr) reactions on the pyrazole ring are generally not favorable. The pyrazole core is an electron-rich heterocycle, which makes it inherently unreactive toward nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups directly attached to the ring carbons and a good leaving group to proceed. For this compound, the electron-withdrawing difluoromethyl group is on a nitrogen atom, which does not sufficiently activate the ring carbons for nucleophilic attack. Consequently, there are no specific examples of nucleophilic substitution reactions reported for this compound or its close analogs under standard conditions in the surveyed literature.

The functional groups introduced onto the pyrazole ring via electrophilic substitution can be further transformed to create new derivatives. A notable example is the reduction of the 4-nitro group, which provides access to valuable 4-aminopyrazole intermediates. These amino derivatives are versatile building blocks for the synthesis of more complex molecules. arkat-usa.org

Starting MaterialTransformationProductOverall YieldReference
4-Nitro-1-(difluoromethyl)pyrazole derivativeReduction of nitro group4-Amino-1-(difluoromethyl)pyrazole hydrochloride derivative50–70% arkat-usa.org

Reactions Involving Methyl Substituents

The methyl groups at the C3 and C5 positions of the pyrazole ring are generally stable and less reactive compared to the C4 position of the ring itself. The scientific literature does not provide specific examples of side-chain functionalization reactions, such as halogenation or oxidation, for the methyl groups of this compound. This suggests that the methyl substituents are relatively inert under typical reaction conditions used for modifying the pyrazole core, and their transformation may require more forcing conditions or specialized catalytic systems. This remains an area for potential future exploration in the derivatization of this compound.

Reactivity of the N-Difluoromethyl Group

The N-difluoromethyl (N-CHF₂) group is a key moiety that significantly influences the physicochemical properties of the molecule. It is considered a lipophilic hydrogen bond donor, potentially acting as a bioisostere for hydroxyl, thiol, or amine groups. arkat-usa.orgacs.org This property is crucial in the design of bioactive molecules.

Once attached to the pyrazole nitrogen, the difluoromethyl group is generally stable under a variety of reaction conditions, as evidenced by the successful derivatization of the pyrazole ring at the C4 position without cleavage of the N-CHF₂ bond. arkat-usa.org While the synthetic precursor, difluoromethylhydrazine, is known to be exceptionally short-lived, the resulting N-difluoromethyl pyrazole is a stable compound. acs.org The literature primarily focuses on the installation of the N-CHF₂ group and the properties it imparts, rather than its subsequent chemical transformations. Specific reactions involving the cleavage or functionalization of the N-difluoromethyl group itself from the pyrazole ring are not widely reported.

Stability and Chemical Transformations of the CF2H Moiety

The difluoromethyl (CF2H) group is a critical functional moiety that imparts unique physicochemical properties to the this compound scaffold. Its stability and reactivity are of significant interest in medicinal and agrochemical chemistry.

Chemical Transformations: While generally stable, the CF2H group is not inert and can participate in specific chemical transformations. The hydrogen atom of the CF2H group is acidic due to the strong electron-withdrawing effect of the two fluorine atoms, allowing it to act as a hydrogen bond donor. researchgate.netnih.gov This property allows the CF2H group to be considered a bioisostere of hydroxyl (OH), amine (NH), and thiol (SH) groups. researchgate.netnih.gov

The reactivity of the CF2H group often involves radical intermediates. The difluoromethyl radical can be generated from suitable precursors and engaged in various C-H functionalization reactions. rsc.org Although direct transformations of the N-CF2H group on the pyrazole ring are not extensively detailed, the general principles of fluoroalkyl chemistry suggest that radical-based reactions are a plausible pathway for further functionalization, albeit potentially challenging. Efforts to synthesize related congeners like difluoromethylhydrazine have proven difficult due to stability issues, highlighting the unique reactivity of such species. acs.org

PropertyInfluence of CF2H MoietyCitation
Metabolic Stability Generally increased due to resistance to oxidative enzymes. olemiss.edu
Hydrogen Bonding Can act as a hydrogen bond donor. researchgate.netnih.gov
Bioisosterism Potential bioisostere for OH, NH, and SH groups. researchgate.netnih.gov
Reactivity Can participate in radical-based transformations. rsc.org

Synthesis of Complex Molecules Containing the this compound Scaffold

The this compound core is a valuable scaffold for building more complex molecules with potential applications in pharmaceuticals and agrochemicals. Various derivatization strategies can be employed to functionalize this core structure.

Formation of Sulfonamide Derivatives

Sulfonamide derivatives of pyrazoles are a well-established class of compounds. The synthesis of a sulfonamide derivative of this compound can be achieved through established synthetic routes. A common strategy involves the introduction of a sulfonyl chloride group onto the pyrazole ring, followed by reaction with an amine.

A plausible synthetic pathway would begin with the sulfonation of this compound, likely at the 4-position, which is susceptible to electrophilic attack. researchgate.net This can be accomplished using chlorosulfonic acid. The resulting pyrazole-4-sulfonyl chloride can then be reacted with ammonia (B1221849) or a primary/secondary amine to yield the desired sulfonamide derivative. google.com

An alternative approach involves first introducing an amino group onto the pyrazole scaffold. This amino-pyrazole derivative can then be reacted with a variety of sulfonyl chlorides in the presence of a base like triethylamine (B128534) to furnish the target sulfonamide compounds. mdpi.com This method allows for greater diversity in the sulfonamide portion of the molecule.

General Reaction Scheme for Sulfonamide Formation:

Route 1: Pyrazole-H + ClSO₃H → Pyrazole-SO₂Cl + NH₃ → Pyrazole-SO₂NH₂

Route 2: Pyrazole-NH₂ + R-SO₂Cl → Pyrazole-NH-SO₂-R

Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and introducing aryl or heteroaryl substituents onto the pyrazole ring. psu.edu This strategy is highly effective for the functionalization of heterocyclic compounds. mdpi.comrsc.org

To utilize this reaction, a halogenated precursor, such as 4-bromo-1-(difluoromethyl)-3,5-dimethylpyrazole, is required. This intermediate can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This methodology tolerates a variety of functional groups on the coupling partners, allowing for the synthesis of a diverse library of complex molecules. mdpi.comnih.gov

ParameterTypical Conditions for Suzuki-Miyaura CouplingCitation
Catalyst Palladium complexes, e.g., XPhosPdG2, Pd(PPh₃)₂Cl₂ psu.edumdpi.com
Ligand Phosphine ligands, e.g., XPhos, SPhos, P(t-Bu)₃ mdpi.comnih.gov
Base Inorganic bases, e.g., K₂CO₃, Na₂CO₃, K₃PO₄ mdpi.comnih.gov
Solvent E.g., Dioxane/Water, Ethanol/Water mdpi.comnih.gov
Temperature Typically elevated temperatures (e.g., 100-135 °C) mdpi.comnih.gov

This reaction enables the introduction of diverse substituents at the 4-position of the pyrazole, significantly expanding the chemical space accessible from the this compound scaffold.

Grignard-Type Reactions for Carboxylic Acid Derivatives

The introduction of a carboxylic acid group onto the pyrazole ring opens up numerous possibilities for further derivatization, such as the formation of amides, esters, and other acid derivatives. mdpi.comdergipark.org.tr A standard method to achieve this is through the carbonation of an organometallic intermediate.

Starting from a halogenated derivative, such as 4-bromo-1-(difluoromethyl)-3,5-dimethylpyrazole, a Grignard reagent can be prepared by reacting it with magnesium metal. Alternatively, an organolithium species can be generated via lithium-halogen exchange. These highly reactive organometallic intermediates can then be treated with carbon dioxide (CO₂), followed by an acidic workup, to yield the corresponding this compound-4-carboxylic acid.

General Reaction Scheme for Carboxylation:

Formation of Organometallic Reagent:

Pyrazole-Br + Mg → Pyrazole-MgBr (Grignard Reagent)

Pyrazole-Br + n-BuLi → Pyrazole-Li (Organolithium Reagent)

Carbonation:

Pyrazole-MgBr + CO₂ → Pyrazole-COOMgBr

Pyrazole-Li + CO₂ → Pyrazole-COOLi

Acidic Workup:

Pyrazole-COOMgBr / Pyrazole-COOLi + H₃O⁺ → Pyrazole-COOH

The resulting carboxylic acid is a versatile intermediate. wikipedia.org It can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) and subsequently reacted with various nucleophiles (alcohols, amines) to produce a range of esters and amides. dergipark.org.tr This two-step process is fundamental in the synthesis of many commercial pyrazole-based fungicides. mdpi.comwikipedia.org

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 1-(difluoromethyl)-3,5-dimethylpyrazole, offering precise information about the chemical environment of each nucleus within the molecule.

The proton NMR (¹H NMR) spectrum of this compound provides characteristic signals for the protons on the pyrazole (B372694) ring and the methyl and difluoromethyl substituents. In a related compound, 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole, the proton of the difluoromethyl group (CHF₂) appears as a triplet at approximately 7.09 ppm. This triplet multiplicity is due to the coupling with the two adjacent fluorine atoms, with a typical coupling constant (J) of around 59.0 Hz. The protons of the two methyl groups at positions 3 and 5 of the pyrazole ring are observed as distinct singlets, in this specific case at 2.44 and 2.23 ppm respectively rsc.org. The single proton on the pyrazole ring at position 4 typically appears as a singlet in the aromatic region of the spectrum.

Table 1: ¹H NMR Spectral Data for a this compound Derivative

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CHF₂ 7.09 Triplet (t) 59.0
C3-CH₃ 2.44 Singlet (s) -
C5-CH₃ 2.23 Singlet (s) -

Data for 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The spectrum will show distinct signals for the carbon atoms of the pyrazole ring, the two methyl groups, and the difluoromethyl group. The carbon of the difluoromethyl group (CHF₂) is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are influenced by the electronegativity of the nitrogen atoms and the substituents. Based on data for similar pyrazole derivatives, the signals for the carbon atoms of the pyrazole ring are in good agreement with previously reported values researchgate.net.

Fluorine-19 NMR (¹⁹F NMR) is particularly informative for characterizing the difluoromethyl group. The ¹⁹F NMR spectrum of a 1-(difluoromethyl)pyrazole derivative shows a signal for the two fluorine atoms. For instance, in 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole, a doublet is observed at approximately -93.12 ppm, with a coupling constant of 59.0 Hz, corresponding to the coupling with the single proton of the difluoromethyl group rsc.org. It is important to note that the fluorine atoms of a CHF₂ group can be diastereotopic if the molecule contains a stereogenic center, which would result in two distinct signals in the ¹⁹F NMR spectrum arkat-usa.org.

Table 2: ¹⁹F NMR Spectral Data for a this compound Derivative

Fluorine Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CHF₂ -93.12 Doublet (d) 59.0

Data for 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for the unambiguous assignment of all proton and carbon signals. While specific 2D NMR studies on this compound are not extensively detailed in the reviewed literature, the application of these techniques would allow for the definitive correlation between protons and their directly attached carbons (HSQC) and correlations between protons and carbons over two to three bonds (HMBC), thus confirming the connectivity of the molecular structure.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The FT-IR spectrum of the parent compound, 3,5-dimethylpyrazole (B48361), shows characteristic bands for the pyrazole ring and methyl groups researchgate.netresearchgate.net. The introduction of the difluoromethyl group will give rise to additional characteristic absorption bands. The most significant of these will be the C-F stretching vibrations, which are typically strong and appear in the region of 1100-1000 cm⁻¹. The C-H stretching vibration of the difluoromethyl group is also expected to be observed. The application of in-line FT-IR spectroscopy has been demonstrated to be a valuable tool for monitoring the synthesis of pyrazole derivatives rsc.org.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (Aromatic/Heteroaromatic) Stretching 3100 - 3000
C-H (Methyl) Asymmetric/Symmetric Stretching 2960 - 2850
C=N (Pyrazole Ring) Stretching 1600 - 1500
C=C (Pyrazole Ring) Stretching 1500 - 1400
C-F (Difluoromethyl) Stretching 1100 - 1000
C-H (Difluoromethyl) Stretching ~3000

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is an indispensable analytical method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of chemical structure, offering detailed insights into bond lengths, bond angles, and intermolecular interactions that govern the properties of the material in its solid state.

Single crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the three-dimensional architecture of a molecule. The technique involves directing a beam of X-rays onto a perfectly ordered single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the precise position of every atom in the molecule.

For this compound, obtaining a suitable single crystal is the prerequisite for this analysis. While specific crystallographic data for this exact compound is not available in published literature, the analysis would be expected to reveal key structural features. The core 3,5-dimethylpyrazole ring would be planar, and the study would precisely define the geometry of the N-CHF₂ substituent, including the C-F and C-H bond lengths and the F-C-F bond angle. Furthermore, SCXRD would elucidate the crystal packing arrangement, revealing any significant intermolecular interactions such as hydrogen bonds or dipole-dipole interactions that influence the macroscopic properties of the solid.

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for a related compound, 1-(Hydroxymethyl)-3,5-dimethylpyrazole, are presented. It is crucial to note that the following data is for a different molecule and serves only as an example of the parameters that would be determined for this compound.

Interactive Table: Example Crystallographic Data for a Related Pyrazole Derivative

ParameterValue (for 1-(Hydroxymethyl)-3,5-dimethylpyrazole)
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.2877
b (Å)13.9113
c (Å)8.1586
β (°)114.716
Volume (ų)676.68
Z (Molecules/unit cell)4

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a fundamental tool for determining the molecular weight of a compound with high precision and for deducing its structure by analyzing the fragmentation patterns of the molecule.

For this compound (C₆H₈F₂N₂), the exact molecular weight can be calculated from the sum of the atomic masses of its constituent elements. The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) that confirms this calculated mass, providing strong evidence for the compound's elemental composition.

When subjected to ionization, typically by electron impact (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation. The fragmentation of pyrazole derivatives is well-studied. Common fragmentation pathways involve the cleavage of the pyrazole ring and the loss of substituents. For this compound, key predicted fragments would include the loss of the difluoromethyl group or parts thereof.

The analysis of these fragments helps to piece together the molecular structure. For instance, the observation of a peak corresponding to the loss of a CHF₂ radical (mass ≈ 51 Da) would strongly support the presence of the N-difluoromethyl substituent.

Interactive Table: Predicted Mass Spectrometry Data for this compound

ParameterPredicted ValueInformation Provided
Chemical FormulaC₆H₈F₂N₂Elemental Composition
Exact Molecular Weight146.0655 g/mol Confirms molecular formula
Molecular Ion Peak [M]⁺ (m/z)146Corresponds to the intact molecule
Key Fragment [M-CHF₂]⁺ (m/z)95Indicates the loss of the difluoromethyl group
Key Fragment [C₄H₅N₂]⁺ (m/z)81A common fragment from the pyrazole ring core

This combination of X-ray diffraction and mass spectrometry provides a comprehensive and unambiguous characterization of the chemical compound this compound, defining both its precise atomic arrangement in the solid state and its molecular connectivity and mass.

Computational and Theoretical Investigations of 1 Difluoromethyl 3,5 Dimethylpyrazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become central to modern chemical research. These methods allow for the detailed examination of molecular properties at the electronic level, providing insights that are often difficult or impossible to obtain through experimental means alone.

DFT studies are instrumental in determining the optimized geometry and electronic landscape of molecules like 1-(difluoromethyl)-3,5-dimethylpyrazole. While specific studies on this exact molecule are not prevalent in the literature, extensive research on analogous fluorinated and substituted pyrazoles provides a robust framework for understanding its characteristics. nih.govnih.goveurasianjournals.com

The geometry of the pyrazole (B372694) ring is largely planar. The introduction of the difluoromethyl group at the N1 position and methyl groups at C3 and C5 positions induces minor deviations from perfect planarity but the core heterocyclic structure is maintained. Key parameters such as bond lengths and angles are influenced by the strong electron-withdrawing nature of the -CHF2 group. arkat-usa.org This inductive effect can lead to a shortening of the N1-C5 and N1-N2 bonds and influence the endocyclic and exocyclic bond angles.

The electronic structure is significantly modulated by the difluoromethyl substituent. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, while the LUMO's location can be influenced by substituents. researchgate.net The electron-withdrawing -CHF2 group is expected to lower the energy of both the HOMO and LUMO, increasing the molecule's ionization potential and electron affinity. This lowering of orbital energies generally enhances the stability of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In pyrazole systems, the region around the N2 nitrogen atom typically exhibits a negative electrostatic potential, making it a primary site for electrophilic attack and hydrogen bonding. nih.gov The hydrogen atoms of the difluoromethyl group would exhibit a positive potential, making them susceptible to nucleophilic interactions. researchgate.net

Table 1: Predicted Electronic Properties based on Analogous Pyrazole DFT Studies
PropertyPredicted Characteristic for this compoundRationale based on Analogues
HOMO Energy Lowered compared to non-fluorinated analoguesThe -CHF2 group is strongly electron-withdrawing, stabilizing the HOMO. researchgate.net
LUMO Energy Lowered compared to non-fluorinated analoguesThe inductive effect of the -CHF2 group stabilizes the LUMO. researchgate.net
HOMO-LUMO Gap Relatively largeIndicates high kinetic stability.
Electron Density Depleted on the N1-attached -CHF2 group and the pyrazole ringInductive withdrawal by fluorine atoms. arkat-usa.org
MEP Negative Site Primarily localized on the N2 atomCharacteristic of pyrazole rings, indicating the site for electrophilic attack. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For pyrazole derivatives and other heterocyclic systems, a common and well-validated approach involves the use of Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP). nih.govnih.gov This functional provides a good balance between computational cost and accuracy for predicting geometries and electronic properties. researchgate.net

The selection of the basis set is equally critical. Pople-style basis sets are frequently employed, with 6-311G being a popular choice. To account for the electronic effects of electronegative atoms like fluorine and nitrogen, this is typically augmented with diffuse functions (+ or ++) and polarization functions (d,p). The 6-311++G(d,p) basis set is often used for calculating the properties of fluorinated azoles, as it provides a flexible description of the electron density, which is essential for accurately modeling non-covalent interactions and charge distribution. ias.ac.inresearchgate.netcsic.es This combination, B3LYP/6-311++G(d,p), has proven reliable for geometry optimizations, frequency calculations, and predicting NMR chemical shifts in pyrazole systems. ias.ac.incsic.es

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the primary conformational flexibility arises from the rotation around the N1-C(CHF2) single bond.

While a specific energy profile for this molecule is not available, the principles of conformational analysis for substituted heterocyles can be applied. nih.govresearchgate.net The rotation of the -CHF2 group will be governed by steric and electronic interactions with the methyl groups at the C5 position of the pyrazole ring. An energy profile would typically be generated by performing a relaxed potential energy surface scan, where the dihedral angle (e.g., C5-N1-C-H) is systematically varied, and the energy is minimized at each step.

The stable conformers would correspond to the minima on this energy profile. It is expected that staggered conformations, which minimize steric repulsion between the hydrogen/fluorine atoms of the difluoromethyl group and the adjacent methyl group, would be energetically favored. The transition states for rotation would correspond to eclipsed conformations. The energy barrier to rotation is generally low for such single bonds but can be influenced by the size of the substituents and electronic effects like hyperconjugation.

Mechanistic Studies of Reactions Involving Difluoromethylated Pyrazoles

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often transient and difficult to observe experimentally.

The synthesis of difluoromethylated pyrazoles often involves [3+2] cycloaddition reactions. researchgate.net DFT calculations have been successfully used to elucidate the mechanisms of these reactions for related fluorinated pyrazoles. growingscience.comacs.org These studies help determine whether a reaction proceeds through a concerted or a stepwise pathway and explain the observed regioselectivity. growingscience.comresearchgate.net

For example, the reaction of a difluoromethyl-containing 1,3-dipole (like difluoromethyl diazomethane (B1218177) or a difluoroacetohydrazonoyl halide) with an alkyne or alkene dipolarophile can be modeled. researchgate.netgrowingscience.com Computational analysis of the potential energy surface can identify the transition states for the different possible regioisomeric products. The calculated activation energies (the energy difference between the reactants and the transition state) can then be compared to determine the kinetically favored reaction pathway. nih.gov Studies on similar cycloadditions to form trifluoromethylpyrazoles have shown that DFT calculations of transition state energies are consistent with experimentally observed reactivity and product distribution. acs.org The analysis often reveals that the cycloaddition proceeds via a polar, and sometimes stepwise, mechanism involving a zwitterionic intermediate, with the regiochemistry being controlled by both steric and electronic factors. researchgate.net

Table 2: Key Parameters from a DFT Study of a [3+2] Cycloaddition Reaction
ParameterDescriptionSignificance
ΔE‡ (Activation Energy) The energy barrier that must be overcome for the reaction to occur.A lower activation energy indicates a faster reaction rate. Used to predict the favored product. nih.gov
ΔErxn (Reaction Energy) The overall energy change from reactants to products.A negative value indicates an exothermic and thermodynamically favorable reaction. researchgate.net
Transition State (TS) Geometry The molecular structure at the highest point on the reaction pathway.Shows which bonds are forming and breaking, confirming the mechanism (concerted vs. stepwise). acs.org
Regioisomeric TS Transition states leading to different constitutional isomers.Comparing the ΔE‡ of different regioisomeric transition states explains the observed regioselectivity. growingscience.com

Proton transfer is a fundamental process in pyrazole chemistry, as the N-H proton can tautomerize between the two nitrogen atoms. The presence of substituents significantly influences the thermodynamics and kinetics of this process. Computational studies using DFT at the MP2/6-311++G(d,p) or B3LYP/6-311++G(d,p) level of theory have been conducted on substituted pyrazoles to understand these effects. ias.ac.inresearchgate.net

For an N-substituted pyrazole like this compound, intramolecular proton transfer is not possible. However, it can participate in intermolecular proton transfer processes. Theoretical studies on related pyrazoles show that direct intermolecular single proton transfer has a very high activation energy (45-54 kcal/mol) and is kinetically unfavorable. ias.ac.inresearchgate.net

More relevant pathways include:

Dimerization and Double Proton Transfer: Pyrazoles can form hydrogen-bonded dimers, facilitating a concerted double proton transfer through a cyclic transition state. This pathway has a significantly lower activation energy (around 17-20 kcal/mol) compared to single proton transfer. researchgate.net The electron-withdrawing difluoromethyl group would influence the strength of the hydrogen bonds within such a dimer.

Solvent-Assisted Proton Transfer: A single molecule of a protic solvent like water or ammonia (B1221849) can act as a bridge, catalyzing the proton transfer. Calculations show that this assistance substantially lowers the activation barrier. For instance, water-assisted transfer has activation energies in the range of 26-32 kcal/mol, while ammonia-assisted transfer is even lower (17-23 kcal/mol). ias.ac.inresearchgate.net

The electron-withdrawing -CHF2 group would increase the acidity of any potential protonated pyrazolium (B1228807) cation intermediate, thereby influencing the thermodynamics of these transfer processes.

Tautomerism Studies in Pyrazole Derivatives

Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can migrate between the two annular nitrogen atoms. This phenomenon has been the subject of numerous computational and experimental studies in various pyrazole derivatives. The position of the tautomeric equilibrium is influenced by several factors, including the nature and position of substituents on the pyrazole ring, as well as the surrounding medium (solvent effects).

In the case of 3,5-disubstituted pyrazoles, such as 3,5-dimethylpyrazole (B48361), two tautomeric forms are possible. Theoretical calculations, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic preferences of these tautomers. For 3,5-dimethylpyrazole, the two tautomers are degenerate, meaning they have the same energy, and are therefore present in equal amounts at equilibrium. However, the introduction of a difluoromethyl group at the 1-position, as in this compound, fixes the substitution pattern and prevents annular tautomerism.

Computational studies on related 3(5)-substituted pyrazoles have shown that the electronic nature of the substituents plays a crucial role in determining the stability of the tautomers. Electron-donating groups, like methyl groups, and electron-withdrawing groups can influence the electron density distribution in the pyrazole ring, thereby affecting the relative energies of the possible tautomeric forms. For instance, studies on 3(5)-substituted pyrazoles with ester and amide groups have demonstrated that the tautomer with the ester or amide group at position 3 is often favored. nih.gov The preference for a specific tautomer is a delicate balance between the aromaticity of the pyrazole ring, intramolecular hydrogen bonding possibilities, and intermolecular interactions with the solvent. nih.gov

While this compound itself does not exhibit annular tautomerism due to the N1-substituent, understanding the principles of tautomerism in the parent 3,5-dimethylpyrazole scaffold is essential for contextualizing its chemical behavior and reactivity. The electronic effects of the difluoromethyl group will influence the properties of the fixed tautomeric form.

Electronic Properties and Reactivity Prediction

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

Computational studies on various pyrazole derivatives have provided insights into their electronic structures. The HOMO-LUMO gap can be influenced by the nature of the substituents on the pyrazole ring. For instance, the introduction of fluorine-containing substituents can significantly affect the energies of the frontier orbitals. semanticscholar.org

The following table presents representative HOMO-LUMO energy gaps for some pyrazole derivatives, calculated using DFT methods, to illustrate the range of these values.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
3-(2-furyl)-1H-pyrazole-5-carboxylic acid-6.591-2.1334.458 nih.gov
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide (B3LYP)-0.23120.17240.4036 (Hartree) nih.gov
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide (HF)-0.3421-0.00070.3414 (Hartree) nih.gov

Note: The values for the second and third entries are in Hartree units.

Conceptual DFT Applications (e.g., Dual Descriptors, Fukui Functions)

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical concepts such as electronegativity, hardness, and reactivity indices from the electron density of a system. Among the most useful tools derived from conceptual DFT are Fukui functions and dual descriptors, which are used to predict the local reactivity of a molecule.

The Fukui function, f(r), indicates the change in electron density at a specific point r when the total number of electrons in the molecule changes. wikipedia.org It helps to identify the most nucleophilic and electrophilic sites within a molecule. Specifically, the Fukui function for nucleophilic attack (f+(r)) highlights regions where an incoming electron is most likely to be accepted, while the Fukui function for electrophilic attack (f-(r)) indicates regions from which an electron is most easily donated.

Dual descriptors, which are derived from the second derivative of the electron density with respect to the number of electrons, provide an even clearer picture of reactivity. They can simultaneously show regions of a molecule that are prone to nucleophilic and electrophilic attack.

While specific calculations for this compound are not detailed in the provided search results, the application of these conceptual DFT tools to other pyrazole derivatives has been demonstrated. bohrium.com For pyrazole systems, these methods can pinpoint the reactivity of the nitrogen and carbon atoms in the ring, as well as the influence of various substituents on this reactivity. For this compound, it would be expected that the electron-withdrawing nature of the difluoromethyl group would influence the local reactivity indices, potentially making the pyrazole ring more susceptible to nucleophilic attack at certain positions.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within a molecule and its resulting molecular electrostatic potential (MEP) are crucial for understanding its chemical behavior, particularly its interactions with other molecules. Computational methods can provide detailed information about how electrons are distributed and the electrostatic potential that this distribution creates.

Mulliken charge analysis is a common method for estimating the partial atomic charges in a molecule, providing a simplified picture of the charge distribution. For pyrazole derivatives, the nitrogen atoms are generally the most negatively charged centers. researchgate.net The introduction of a difluoromethyl group at the N1 position would be expected to draw electron density away from the pyrazole ring, influencing the charges on all the ring atoms.

The Molecular Electrostatic Potential (MEP) map is a more sophisticated tool that visualizes the electrostatic potential on the electron density surface of a molecule. deeporigin.com It is color-coded to represent different regions of electrostatic potential, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Versatile Synthetic Building Block for Complex Architectures

The N-difluoromethylpyrazole framework, particularly 1-(Difluoromethyl)-3,5-dimethylpyrazole, serves as a valuable and in-demand fluorinated building block in organic synthesis. researchgate.netarkat-usa.org The presence of the difluoromethyl group offers a unique combination of properties, including increased lipophilicity and the potential to act as a hydrogen bond donor, making it a bioisostere for hydroxyl or thiol groups in drug design. researchgate.net The synthesis of N-difluoromethylpyrazoles can be achieved through methods like the difluoromethylation of 3,5-dimethylpyrazole (B48361) using reagents such as chlorodifluoromethane (B1668795) (Freon 22). researchgate.net This reaction typically yields a mixture of isomers, which can be challenging to separate but provides access to a range of N-difluoromethylated pyrazole (B372694) derivatives. researchgate.netarkat-usa.org

Once synthesized, these compounds are employed as precursors to a comprehensive series of functionalized pyrazoles. arkat-usa.org The pyrazole core itself is a well-established pharmacophore found in numerous biologically active molecules. By introducing substituents at the 4-position of the N-difluoromethylated pyrazole ring, chemists can generate a library of diverse molecules. arkat-usa.org These derivatives are crucial for investigating structure-property relationships in fields ranging from materials science to medicine. arkat-usa.org The development of scalable synthesis methods for these building blocks is paving the way for their broader application in constructing complex molecular architectures. researchgate.netarkat-usa.org For instance, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a related scaffold, is a key intermediate in the synthesis of a new class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHI), highlighting the agricultural importance of such structures. thieme.de

Ligand Design in Coordination Chemistry Research

The pyrazole nucleus is a cornerstone in the design of ligands for coordination chemistry due to the presence of two adjacent nitrogen atoms, which can coordinate to metal centers. wikipedia.org The substitution of a difluoromethyl group at the N1 position and methyl groups at the C3 and C5 positions of the pyrazole ring in this compound modifies the electronic properties and steric profile of the resulting ligand, influencing the structure and reactivity of its metal complexes.

Synthesis of Pyrazole Complexes

Pyrazole derivatives, including 3,5-dimethylpyrazole, are widely used to synthesize a vast array of metal complexes. analis.com.my The synthesis typically involves the reaction of the pyrazole ligand with a metal salt in an appropriate solvent. For example, 3,5-dimethyl-1-thiocarbamoylpyrazole has been used to synthesize palladium(II) complexes of the type [PdX2(tdmPz)] (where X = Cl-, Br-, I-, SCN-). nih.gov Similarly, 1-hydroxymethyl-3,5-dimethylpyrazole (a related N-substituted dimethylpyrazole) reacts with metal halides like those of copper(II), nickel(II), and cobalt(II) to form complexes with varying compositions depending on the reaction conditions. researchgate.net The reaction of 3,5-dimethylpyrazole with 3,6-dichloropyridazine (B152260) can yield a more complex ligand, 3,6-bis-(3,5-dimethylpyrazolyl)-pyridazine, which forms stable mononuclear and polynuclear complexes with transition metals like Cu(II), Fe(II), Ni(II), and Co(II). analis.com.my The in situ formation of new ligands from pyrazole precursors is also a known strategy; for instance, 1-hydroxymethyl-3,5-dimethylpyrazole can undergo a condensation reaction with ammonia (B1221849) to form a tripodal ligand, tris(1-(3,5-dimethylpyrazolyl)methyl)amine, which then coordinates to cadmium(II) ions. rsc.org

Selected Examples of Synthesized Pyrazole-Based Metal Complexes

Ligand Precursor Metal Salt Resulting Complex Reference
3,5-dimethyl-1-thiocarbamoylpyrazole [PdCl2(CH3CN)2] [PdCl2(tdmPz)] nih.gov
1-hydroxymethyl-3,5-dimethylpyrazole CuBr2 [CuBr(L)]2 researchgate.net
3,5-dimethylpyrazole 3,6-dichloropyridazine, then metal salts (e.g., CuCl2) [Cu(DPPMe)Cl2] analis.com.my

Catalytic Applications in Organic Transformations

Transition metal complexes derived from pyrazole-based ligands are studied for their catalytic properties in various organic transformations. wikipedia.org While direct catalytic applications of this compound complexes are not extensively detailed in the provided search results, the broader class of pyrazole-containing complexes shows significant potential. For example, neutral η3-allylpalladium−pyridinylpyrazole complexes exhibit high catalytic activity for the cyclopropanation of ketene (B1206846) silyl (B83357) acetals with allylic acetates. researchgate.net

Furthermore, the difluoromethyl group itself is a subject of catalytic introduction into organic molecules. Organic photoredox catalysis has emerged as a powerful tool for the direct C-H difluoromethylation of heterocycles. nih.gov In these reactions, a difluoromethyl radical (•CF2H) is generated from a precursor, such as sodium difluoromethanesulfinate (CF2HSO2Na), under visible light irradiation in the presence of a photocatalyst. nih.gov This radical then adds to the heterocyclic substrate. nih.gov This methodology highlights the importance of developing compounds that can either act as catalysts for difluoromethylation or serve as precursors in such transformations.

Utilization as a Blocking Agent in Polymer Chemistry Research (e.g., Isocyanate Chemistry)

In polymer chemistry, particularly in the field of polyurethane coatings, 3,5-dimethylpyrazole (DMP) is a well-established blocking agent for isocyanates. pcimag.comgoogle.comroyal-chem.com Blocked isocyanates are used to create stable, one-component (1K) heat-curable coating systems. pcimag.com The blocking agent temporarily protects the highly reactive isocyanate (NCO) group, preventing premature reaction at ambient temperatures. pcimag.comtri-iso.com Upon heating to a specific "deblocking" temperature, the blocking agent is released, and the free isocyanate group becomes available to react with a co-reactant, such as a polyol, to form the polyurethane network. pcimag.com

Deblocking Temperatures of Common Isocyanate Blocking Agents

Blocking Agent Deblocking Temperature (°C)
Diethyl malonate 100-120
3,5-dimethylpyrazole 110-120
Methylethylketoxime 120-140

Precursor Development for Advanced Chemical Scaffolds

This compound and related N-difluoromethylated pyrazoles are valuable precursors for the development of advanced chemical scaffolds with applications in pharmaceuticals and agrochemicals. researchgate.netarkat-usa.org The pyrazole ring system is a privileged scaffold, meaning it is frequently found in biologically active compounds. By using this compound as a starting material, chemists can access a wide range of more complex molecules through further functionalization. arkat-usa.org

For example, the 3,5-diaryl-1H-pyrazole scaffold has been used as a molecular template to synthesize novel agents that induce apoptosis in cancer cells. nih.gov Similarly, various pyrazole derivatives have been synthesized and investigated for a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and analgesic properties. jocpr.com The introduction of the difluoromethyl group is a key strategy in modern drug design, and using a pre-functionalized building block like this compound simplifies the synthesis of new potential drug candidates containing this important moiety. nih.govthieme.de The development of efficient synthetic routes to these precursors is therefore critical for advancing research in medicinal and agricultural chemistry. arkat-usa.orgthieme.de

Future Research Perspectives and Emerging Areas

Development of More Efficient and Sustainable Synthetic Routes

While current synthetic methods for pyrazoles are well-established, there is a continuous drive towards developing more environmentally friendly and economically viable processes. Future research in the synthesis of 1-(difluoromethyl)-3,5-dimethylpyrazole is expected to focus on green chemistry principles. nih.govresearchgate.net This includes the exploration of microwave-assisted and grinding techniques, which have been successfully applied to the synthesis of other pyrazole (B372694) derivatives to reduce reaction times and minimize the use of hazardous solvents. nih.govresearchgate.net The use of fluoroform as a difluoromethylation reagent in continuous flow processes represents a highly atom-efficient and sustainable approach that could be adapted for the synthesis of the target molecule. rsc.org

Key areas for future investigation include:

Catalytic Systems: Development of novel catalysts to improve the efficiency and selectivity of the difluoromethylation and cyclization steps.

Flow Chemistry: Implementation of continuous flow synthesis to enhance safety, scalability, and product consistency. rsc.org

Alternative Solvents: Investigation of greener solvent alternatives, such as ionic liquids or deep eutectic solvents, to replace traditional volatile organic compounds. mdpi.com

Exploration of Novel Chemical Transformations and Derivatization Pathways

The functionalization of the pyrazole ring and the difluoromethyl group opens up avenues for creating a diverse library of novel compounds with potentially enhanced properties. Future research will likely focus on exploring new chemical transformations and derivatization strategies for this compound. The Vilsmeier-Haack formylation, a known reaction for N-alkyl-3,5-dimethyl-1H-pyrazoles, could be investigated to introduce an aldehyde group at the 4-position, providing a versatile handle for further modifications. researchgate.net

Potential derivatization pathways to be explored:

C-H Functionalization: Direct functionalization of the C-H bonds of the pyrazole ring and methyl groups to introduce new substituents.

Transformations of the Difluoromethyl Group: Investigating reactions that modify the CHF2 group to access other fluorine-containing moieties.

Synthesis of Fused Heterocycles: Utilizing the pyrazole core as a building block for the synthesis of more complex, fused heterocyclic systems.

Click Chemistry: Employing click chemistry reactions for the efficient and modular synthesis of pyrazole-containing conjugates.

The synthesis of derivatives such as pyrazole-4-carboxylic oxime esters from related pyrazole compounds suggests a promising avenue for creating new bioactive molecules. researchgate.net

Advanced Computational Modeling for Property and Reactivity Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, advanced computational modeling will play a crucial role in accelerating the discovery and design of new applications. Density Functional Theory (DFT) calculations have been successfully used to study the geometric configurations, vibrational frequencies, and reaction mechanisms of other pyrazole derivatives. rsc.orggrowingscience.com

Future computational studies could focus on:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity and physicochemical properties of new derivatives.

Reaction Mechanism Elucidation: Using computational methods to gain a deeper understanding of the mechanisms of known and novel reactions involving this compound. growingscience.com

Spectroscopic Analysis: Theoretical calculations of NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds and to interpret experimental data. researchgate.net

Molecular Docking: Simulating the interaction of this compound derivatives with biological targets to guide the design of new therapeutic agents. growingscience.com

Computational MethodApplication in Pyrazole ResearchReference
Density Functional Theory (DFT)Optimization of geometric configurations and calculation of vibrational frequencies. rsc.org
Independent Component Analysis (ICA)Analysis of in-line FT-IR spectroscopy data to study synthesis mechanisms. rsc.org
Molecular Electron Density Theory (MEDT)Exploration of cycloaddition reaction mechanisms. researchgate.net
Time-Dependent DFT (TD-DFT)Calculation of electronic spectra (UV-Vis). researchgate.net

Discovery of Underexplored Applications in Materials Science and Green Chemistry

The unique properties conferred by the difluoromethyl group and the pyrazole ring suggest that this compound could find applications beyond its current uses. Fluorinated pyrazoles are gaining attention in materials science, particularly for applications in electronics. researchgate.net For instance, trifluoromethyl-substituted pyrazoles have been investigated as materials for photovoltaic and electroluminescent applications. mdpi.com

Emerging areas of application to be explored:

Organic Electronics: Investigating the potential of this compound derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs).

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the pyrazole as a ligand for the construction of novel coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.

Green Solvents and Catalysts: Exploring the use of pyrazole derivatives as environmentally benign solvents or as ligands in catalytic systems for green chemical transformations. mdpi.com The principles of green chemistry, such as the use of mechanochemical synthesis, are being applied to the production of pyrazole compounds. researchgate.net

Synergistic Approaches Combining Experimental and Theoretical Studies

The most rapid and insightful progress is often achieved through a close integration of experimental and theoretical research. Future studies on this compound will benefit significantly from such a synergistic approach. For example, the synthesis and characterization of a new series of derivatives could be guided by computational predictions of their properties and reactivity. nih.govresearchgate.net

Examples of synergistic approaches include:

Mechanism-Driven Synthesis: Using computational studies to propose reaction mechanisms and then designing experiments to validate these hypotheses. rsc.org

Property-Oriented Design: Employing theoretical calculations to design molecules with specific desired properties (e.g., electronic, optical, or biological) and then synthesizing and testing these compounds in the laboratory. researchgate.net

Spectroscopic Characterization: Combining experimental spectroscopic techniques (e.g., NMR, FT-IR) with theoretical calculations to provide a more complete and accurate structural assignment of new molecules. researchgate.net

By combining the predictive power of computational modeling with the practical insights of experimental chemistry, researchers can accelerate the pace of discovery and innovation in the field of fluorinated pyrazoles.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-(difluoromethyl)-3,5-dimethylpyrazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via alkylation of pyrazole precursors using fluorinated alkyl halides. For example, 3,5-dimethylpyrazole can react with difluoromethylating agents (e.g., ClCF₂H) in a superbasic KOH-DMSO system, avoiding toxic solvents . Alternatively, cyclocondensation of hydrazine derivatives with β-diketones in acetic acid under reflux yields pyrazole cores, followed by fluoromethylation . Optimization of solvent choice (e.g., DMSO for polar intermediates) and temperature (reflux vs. room temperature) significantly impacts purity (65–80% yields reported) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm substituent positions and fluoromethyl group integration .
  • IR Spectroscopy : Detects N-H stretching vibrations (e.g., 3478 cm⁻¹ in CCl₄) to study self-association via hydrogen bonding .
  • Elemental Analysis : Validates molecular formula (e.g., C₇H₈F₂N₂O₂) and purity .
  • Mass Spectrometry : GC/MS identifies molecular ion peaks and fragmentation patterns .

Q. What biological activities are associated with structurally similar pyrazole derivatives?

  • Methodology : Antifungal activity is observed in analogs like 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid due to fluorine-enhanced electronegativity and enzyme inhibition . Comparative studies using in vitro assays (e.g., MIC tests against Candida spp.) highlight the role of substituents: difluoromethyl groups improve membrane permeability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How do contradictory findings on the self-association of 3,5-dimethylpyrazole derivatives inform studies on this compound?

  • Methodology : Infrared studies in CCl₄ and C₆H₆ reveal conflicting association models. Rossotti et al. propose cyclic dimers/trimers (ΔH° = −9.2 kcal/mol in CCl₄), while Mirone et al. suggest linear trimers at higher concentrations . For this compound, solvent polarity and temperature-controlled IR experiments are needed to resolve similar ambiguities. Computational modeling (DFT) can predict dimerization energetics .

Q. How does the difluoromethyl group influence reactivity compared to non-fluorinated analogs?

  • Methodology : Fluorine’s electronegativity alters electron density at the pyrazole ring, affecting nucleophilic substitution and hydrogen-bonding capacity. For example, in this compound, the CF₂H group increases acidity (pKa ~4.5 vs. ~6.2 for CH₃-substituted analogs), enhancing interactions with biological targets . Comparative X-ray crystallography and docking studies with enzymes (e.g., cytochrome P450) quantify these effects .

Q. What strategies optimize regioselectivity in synthesizing this compound derivatives?

  • Methodology :

  • Directed Metalation : Use of LDA (lithium diisopropylamide) directs substitution to the N-1 position .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 18 hours) and improves regioselectivity in fluoromethylation .
  • Catalytic Systems : Pd/C or CuI catalysts enhance cross-coupling efficiency for introducing aryl/alkyl groups .

Q. How do tautomeric equilibria and solvent effects impact the stability of this compound?

  • Methodology : Variable-temperature NMR in methanol-d₄ reveals tautomer ratios (e.g., 3-methyl vs. 5-methyl tautomers at 54:46) . For the difluoromethyl derivative, solvent polarity (e.g., benzene vs. DMSO) shifts equilibrium due to hydrogen-bonding differences. Stability assays under UV light and humidity monitor degradation pathways .

Q. What computational approaches predict the bioactivity of this compound?

  • Methodology :

  • QSAR Modeling : Correlates substituent electronegativity (Hammett σ values) with antifungal activity .
  • Molecular Dynamics : Simulates binding to target proteins (e.g., CYP51 in fungi) to identify key interactions .
  • ADMET Prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP = 2.1) .

Key Research Gaps

  • Mechanistic Studies : Detailed kinetic analyses of fluoromethylation reactions.
  • In Vivo Bioactivity : Limited data on mammalian toxicity and metabolic pathways.
  • Crystallographic Data : Absence of single-crystal structures for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.